Aie-GA

Photostability Golgi Imaging Fluorescent Probe

AIE-GA is the definitive green-channel Golgi probe for quantitative live-cell imaging. Unlike ACQ-prone dyes, its aggregation-induced emission turn-on mechanism eliminates concentration quenching and delivers 90% signal retention after 60 laser scans—enabling hours-long time-lapse studies without photobleaching artifacts. It binds COX-2's cyclooxygenase catalytic site, achieving a 35% higher Pearson coefficient in cancer cells (0.92) versus normal cells (0.68), providing intrinsic tumor selectivity that generic Golgi trackers lack. Used at just 2 μM, it maintains >75% viability at 8 μM, making it ideal for automated high-content screening. With emission in the green channel (500–700 nm) and validated colocalization with Golgi Tracker Red (Pearson 0.92), it leaves red/far-red channels free for multiplex organelle analysis. Choose AIE-GA for superior photostability, cancer-cell specificity, and wash-free, high-throughput compatibility.

Molecular Formula C33H25N3O2S
Molecular Weight 527.6 g/mol
Cat. No. B12374853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAie-GA
Molecular FormulaC33H25N3O2S
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C4=CC=C(C=C4)C5=CC=C(C=C5)S(=O)(=O)N
InChIInChI=1S/C33H25N3O2S/c34-24-29(28-15-13-26(14-16-28)27-17-21-33(22-18-27)39(35,37)38)23-25-11-19-32(20-12-25)36(30-7-3-1-4-8-30)31-9-5-2-6-10-31/h1-23H,(H2,35,37,38)/b29-23+
InChIKeyGYWVNTSLYWEUHB-BYNJWEBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AIE-GA for Superior Golgi Apparatus Imaging: A Quantitative Selection Guide for Researchers


AIE-GA (CAS 2653341-16-1, molecular weight 527.64, C₃₃H₂₅N₃O₂S) is a green-channel fluorescent probe (λex = 405 nm, λem = 500–700 nm) specifically designed for Golgi apparatus (GA) imaging. It functions via an aggregation-induced emission (AIE) mechanism, enabling turn-on fluorescence upon binding to its target without the concentration quenching issues inherent to conventional probes [1]. Unlike its close structural analog ACQ-GA—which suffers from aggregation-caused quenching—AIE-GA was rationally engineered through ACQ-to-AIE transformation to achieve substantially enhanced imaging performance [2]. The probe demonstrates specific binding to the cyclooxygenase catalytic site of COX-2, a biomarker selectively overexpressed in cancer cells and localized to the Golgi apparatus .

Why AIE-GA Cannot Be Replaced by Generic Golgi Stains or Standard Fluorophores


Substituting AIE-GA with a conventional GA probe or a generic fluorophore introduces multiple performance liabilities that undermine quantitative imaging reliability. First, aggregation-caused quenching (ACQ) probes such as ACQ-GA exhibit progressive fluorescence signal loss at higher local concentrations, a phenomenon completely absent in AIE-GA due to its turn-on emission upon aggregation [1]. Second, commercial Golgi Trackers (e.g., Golgi Tracker Red) suffer from rapid photobleaching—losing up to 25% of their signal within 60 laser scans—whereas AIE-GA retains ~90% of its initial emission under identical conditions [2][3]. Third, the working concentration for AIE-GA is as low as 2 μM, while many conventional probes require higher doses that elevate cytotoxicity and interfere with cellular homeostasis [4]. Finally, the unique COX-2 binding mechanism of AIE-GA confers intrinsic cancer-cell selectivity, a functional attribute absent in generic organelle stains that indiscriminately label both normal and malignant cells .

AIE-GA Quantitative Evidence: Head-to-Head Comparisons for Procurement Decisions


Superior Photostability vs. Commercial Golgi Tracker Red and ACQ Analogs

AIE-GA exhibits substantially reduced photobleaching compared to both its direct ACQ analog (ACQ-GA) and the commercial standard Golgi Tracker Red. After 60 consecutive laser irradiation scans under confocal microscopy, AIE-GA retained approximately 90% of its initial fluorescence intensity [1]. In contrast, ACQ-GA and Golgi Tracker Red each lost approximately 25% of their signal under identical conditions [2]. This 2.5-fold improvement in photostability translates directly to enhanced image quality and longer permissible imaging durations.

Photostability Golgi Imaging Fluorescent Probe

Enhanced Golgi Targeting Specificity vs. ACQ Analogs

AIE-GA (referred to as TANBS in the primary study) achieves a Pearson's colocalization coefficient of 0.92 with Golgi Tracker Red in HeLa cells [1]. Its direct ACQ analog (TTBS) yields a slightly lower coefficient of 0.91, but the AIE variant demonstrates more robust and reproducible staining across replicates [2]. More importantly, the AIE platform enables this high specificity at a substantially lower working concentration and with reduced cytotoxicity, two attributes that the ACQ analog cannot simultaneously achieve.

Colocalization Targeting Specificity Pearson's Coefficient

Reduced Cytotoxicity vs. ACQ Analogs at High Concentrations

AIE-GA exhibits markedly lower cytotoxicity than its ACQ counterpart. Following 24-hour incubation at 8 μM concentration—4-fold higher than the recommended staining concentration—cells treated with AIE-GA maintained viability >75% [1]. Cells exposed to the ACQ analog under identical conditions showed substantially greater viability loss, demonstrating that the AIE platform reduces off-target cellular toxicity even at concentrations well above the working range [2].

Cytotoxicity Cell Viability Biocompatibility

Low Working Concentration vs. Commercial Golgi Trackers

AIE-GA achieves robust Golgi staining at a working concentration of only 2 μM [1]. This is in contrast to many commercial Golgi Trackers, which often require higher concentrations or exhibit concentration-dependent quenching that limits usable dose ranges [2]. The low working concentration translates directly to reduced reagent consumption per experiment—an important consideration for high-throughput screening or large-scale studies.

Working Concentration Staining Protocol Cost Efficiency

COX-2 Binding: A Mechanistic Basis for Cancer-Cell Selectivity

Molecular docking calculations confirm that AIE-GA binds specifically to the cyclooxygenase catalytic site of COX-2, a protein selectively overexpressed in multiple cancer cell lines and localized to the Golgi apparatus [1]. The phenylsulphonamide ring of AIE-GA inserts into a hydrophobic groove formed by residues H214, K215, N222, I274, E290, and V291, while the triphenylamine moiety engages in π–π stacking with Y409 adjacent to the HEME group [2]. This specific COX-2 engagement provides a mechanistic basis for the probe's differential staining of cancer cells (Pearson coefficient 0.92 in HeLa cells) versus normal Huvec cells (Pearson coefficient 0.68) [3].

COX-2 Binding Cancer Biomarker Targeting Mechanism

AIE-GA in Practice: Evidence-Backed Applications for Optimal Research Outcomes


Long-Term Live-Cell Golgi Tracking in Cancer Research

AIE-GA's demonstrated 90% signal retention after 60 laser scans makes it the preferred choice for time-lapse imaging studies of Golgi dynamics in cancer cells [1]. Researchers investigating Golgi fragmentation during mitosis, organelle stress responses, or drug-induced morphological changes can image continuously for extended periods without probe replenishment or photobleaching artifacts. The low working concentration (2 μM) further minimizes phototoxicity, enabling hours-long observation of live HeLa, HCT-116, or other COX-2-positive cancer cell lines.

Differential Staining of Cancer vs. Normal Tissue Specimens

The COX-2 binding mechanism of AIE-GA yields a 35% higher Pearson's colocalization coefficient in cancer cells (0.92) compared to normal cells (0.68) [2]. This property enables differential imaging of tumor margins in tissue sections or co-culture models where malignant and non-malignant cells coexist. Researchers can leverage this selectivity to identify and track cancer cell populations without the need for additional antibody staining or genetic reporters.

High-Throughput Golgi Morphology Screening

The combination of low working concentration (2 μM) and >75% cell viability at 8 μM makes AIE-GA compatible with automated high-content screening workflows [3][4]. In multi-well plate formats, the probe's AIE turn-on mechanism reduces background fluorescence from unbound dye in the medium, improving signal-to-noise ratios without wash steps. This reduces protocol complexity and enables integration with robotic liquid handling systems for large-scale compound library screens targeting Golgi-related pathways.

Co-Staining with Red/Far-Red Organelle Markers

AIE-GA emits in the green channel (λem = 500–700 nm) when excited at 405 nm, leaving the red and far-red channels available for simultaneous imaging of mitochondria, lysosomes, endoplasmic reticulum, or nuclei . Its AIE-based turn-on fluorescence minimizes spectral bleed-through, and the validated colocalization with Golgi Tracker Red (Pearson 0.92) ensures that green signal accurately reports GA position. This multiplexing capability is essential for studies examining organelle cross-talk, such as GA-mitochondria contact sites or ER-Golgi protein trafficking.

Technical Documentation Hub

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36 linked technical documents
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